molecular formula C13H18F2O2Si B11851665 Benzoic acid, 2,4-difluoro-3-(triethylsilyl)- CAS No. 651027-06-4

Benzoic acid, 2,4-difluoro-3-(triethylsilyl)-

Cat. No.: B11851665
CAS No.: 651027-06-4
M. Wt: 272.36 g/mol
InChI Key: JVLRXFBENBMGGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID typically involves the following steps :

Industrial Production Methods

Industrial production methods for 2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can yield alcohols or aldehydes .

Scientific Research Applications

2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the triethylsilyl group can influence the compound’s binding affinity and specificity for these targets, thereby modulating their activity . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID can be compared with other similar compounds, such as:

These comparisons highlight the unique features of 2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID, such as the presence of both fluorine atoms and the triethylsilyl group, which contribute to its distinct chemical and biological properties.

Biological Activity

Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of benzoic acid, 2,4-difluoro-3-(triethylsilyl)- , a compound that exhibits significant potential in various therapeutic areas.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula: C13H15F2O2Si
  • Molecular Weight: 270.34 g/mol
  • IUPAC Name: 2,4-difluoro-3-(triethylsilyl)benzoic acid

The presence of fluorine atoms and a triethylsilyl group enhances the lipophilicity and biological activity of this benzoic acid derivative.

Biological Activities

Antimicrobial Activity:
Research indicates that benzoic acid derivatives can exhibit antimicrobial properties. The incorporation of fluorine atoms in the structure has been shown to enhance the antibacterial activity against various pathogens. For instance, studies have demonstrated that compounds with similar structures possess significant activity against Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Potential:
Benzoic acid derivatives are also explored for their anticancer properties. The introduction of fluorine can influence the compound's interaction with biological targets, potentially enhancing its efficacy against cancer cell lines. Preliminary studies suggest that 2,4-difluoro-3-(triethylsilyl)-benzoic acid may inhibit the growth of certain cancer cell lines, although detailed cytotoxicity assays are needed for conclusive evidence .

Anti-inflammatory Effects:
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to benzoic acid have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Further investigation into this compound's ability to modulate inflammatory pathways is warranted .

Case Studies and Research Findings

  • Cytotoxicity Assays:
    • A study evaluated the cytotoxic effects of various benzoic acid derivatives on human cancer cell lines. The results indicated that compounds with similar structural modifications showed varying degrees of cytotoxicity, with some exhibiting IC50 values in the low micromolar range against MCF-7 breast cancer cells .
  • Antimicrobial Screening:
    • In a comparative study of antimicrobial activities, benzoic acid derivatives were tested against a panel of bacterial strains. The findings revealed that the incorporation of fluorine significantly enhanced antibacterial efficacy compared to non-fluorinated analogs .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against bacteria ,
AnticancerCytotoxic effects on cancer cells ,
Anti-inflammatoryInhibition of COX enzymes ,

Properties

CAS No.

651027-06-4

Molecular Formula

C13H18F2O2Si

Molecular Weight

272.36 g/mol

IUPAC Name

2,4-difluoro-3-triethylsilylbenzoic acid

InChI

InChI=1S/C13H18F2O2Si/c1-4-18(5-2,6-3)12-10(14)8-7-9(11(12)15)13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17)

InChI Key

JVLRXFBENBMGGF-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=C(C=CC(=C1F)C(=O)O)F

Origin of Product

United States

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